molecular formula C13H12ClF3N6 B2448110 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034310-01-3

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2448110
CAS No.: 2034310-01-3
M. Wt: 344.73
InChI Key: LGBWTQBGTKGBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetically designed small molecule that serves as a valuable chemical scaffold for basic and applied research. Its structure, featuring a chloropyrimidine group linked to a trifluoromethyl-substituted pyrimidine via a piperazine linker, is characteristic of compounds investigated for targeted biological activity. Pyrimidine derivatives are recognized for their potential to interact with a range of therapeutic targets. Published research on related compounds indicates that similar structures have been explored as inhibitors of protein kinases, such as IKK epsilon and TBK1, which are pivotal in inflammatory and oncological signaling pathways . Furthermore, certain chloropyrimidine derivatives have demonstrated significant activity in modulating cell surface receptors, with some compounds acting as potent agonists of the GLP-1 receptor, a key target in metabolic disease research . The presence of the chloropyrimidine moiety also provides a versatile handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This compound is supplied for research purposes to support investigations in drug discovery, chemical biology, and target validation. All studies must be conducted under appropriate laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBWTQBGTKGBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine reacts with a chloropyrimidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design for improving the pharmacokinetic properties of potential therapeutic agents.

Biological Activity

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloropyrimidine moiety and a trifluoromethyl group, suggest that it may interact with various biological targets, leading to diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound's molecular formula is C15H20ClN7C_{15}H_{20}ClN_7 with a molecular weight of approximately 333.8192 g/mol. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC15H20ClN7C_{15}H_{20}ClN_7
Molecular Weight333.8192 g/mol
IUPAC NameThis compound
CAS Number2415539-56-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to function as an enzyme inhibitor and receptor modulator , affecting various signaling pathways:

  • Enzyme Inhibition : The compound can inhibit enzymatic activity by binding to the active or allosteric sites, thereby modulating enzyme function.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptor sites, influencing downstream signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that the compound possesses anticancer properties against various cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays showed that the compound inhibited cell proliferation and induced apoptosis in these cell lines at concentrations lower than those required for traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against certain bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Inhibition of Tumor Growth : In a study involving xenograft models, treatment with the compound resulted in reduced tumor size compared to control groups, indicating its efficacy as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers such as iNOS and COX-2 in macrophage cells stimulated by LPS, suggesting its potential use in inflammatory disorders .

Q & A

Q. What are the recommended synthetic routes for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-chloro-2-(piperazin-1-yl)pyrimidine and 4-chloro-6-(trifluoromethyl)pyrimidine under reflux conditions. Key parameters include:

  • Solvent selection : Anhydrous acetonitrile or DMF improves reactivity due to their polar aprotic nature .
  • Catalysts : KI or K₂CO₃ enhances nucleophilicity of the piperazine nitrogen .
  • Purification : Flash chromatography (EtOAc/cyclohexane, 2:8) achieves >95% purity .
    Yield optimization strategies:
  • Use excess piperazine derivative (1.2–1.5 eq) to drive the reaction.
  • Monitor reaction progress via TLC or LC-MS to terminate at completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-analytical approach is critical:

Technique Parameters Purpose Reference
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientQuantify purity (>95%) and detect impurities
¹H/¹³C NMR CDCl₃ or DMSO-d6, 600 MHzConfirm substitution pattern and piperazine linkage
ESI-MS Positive ion mode, m/z [M+H]⁺Validate molecular weight (e.g., 355.1 for intermediates)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced dopamine D3 receptor affinity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • Piperazine moiety : Flexibility improves docking into the receptor’s hydrophobic pocket .
    Steps for modeling :

Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 5ZJ) to identify key binding residues .

Optimize substituents at the pyrimidine 4-position using DFT calculations to predict electronic effects .

Validate predictions via in vitro binding assays (e.g., competitive displacement with [³H]spiperone) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time). For example, dopamine receptor binding assays should use consistent membrane preparations .
  • Solubility issues : Use DMSO stock solutions ≤0.1% and confirm compound stability via LC-MS .
  • Metabolite interference : Include control experiments with hepatic microsomes to rule out off-target effects .
    Case Study : Inconsistent IC₅₀ values for D3 receptor inhibition were traced to differences in buffer pH (6.5 vs. 7.4), altering protonation states of the piperazine nitrogen .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Metabolic profiling : Identify major metabolites using rat liver microsomes and UPLC-QTOF-MS. The trifluoromethyl group reduces oxidative metabolism, but chloropyrimidine may form reactive intermediates .
  • Dosage optimization : Conduct MTD (maximum tolerated dose) studies starting at 10 mg/kg (rodents) with weekly hematological monitoring .
  • Waste disposal : Segregate halogenated waste and partner with certified biohazard disposal firms to comply with H303/H313/H333 safety protocols .

Q. How can substituent effects at the pyrimidine 2-position be systematically studied?

Methodological Answer: Use parallel synthesis to generate a library of analogs:

Replace 5-chloropyrimidine with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .

Assess electronic effects via Hammett plots correlating substituent σ values with bioactivity .

Compare logP (HPLC-derived) to evaluate lipophilicity changes. For example, -CF₃ increases logP by ~0.5 units versus -CH₃ .

Q. Tables for Reference

Q. Table 1. Comparative Analysis of Key Synthetic Intermediates

Intermediate CAS No. Purity Application
4-(tert-Butyl)-6-(piperazin-1-yl)-2-(trifluoromethyl)pyrimidine845616-55-9>97%Dopamine receptor ligand precursor
4-Bromobutyronitrile628-72-499%Alkylation agent for piperazine derivatives

Q. Table 2. Safety and Handling Guidelines

Parameter Recommendation Source
PPE Gloves (nitrile), lab coat, eye protection
Ventilation Fume hood for weighing and reactions
Spill Management Absorb with vermiculite, neutralize with 10% NaOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.